molecular formula C9H10BrF3N2O B2391254 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole CAS No. 2253631-13-7

5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole

Cat. No.: B2391254
CAS No.: 2253631-13-7
M. Wt: 299.091
InChI Key: MKOCAWZEKRQITK-UHFFFAOYSA-N
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Description

5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is a high-value, multi-functional heterocyclic compound designed for advanced chemical synthesis and drug discovery applications. The imidazole core is a fundamental scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions with biological targets . This molecule is specifically engineered with three distinct reactive and functionalizable sites: a bromo substituent, a tetrahydropyran (oxan-4-yl) group, and a trifluoromethyl group. The bromine atom at the 5-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig animations, allowing researchers to rapidly generate a diverse library of analogues from a single intermediate . The tetrahydropyran ring at the N-1 position is a privileged saturated oxygen-containing heterocycle often used in drug design to improve pharmacokinetic properties, including solubility, metabolic stability, and membrane permeability. The presence of the trifluoromethyl group at the 2-position is of particular significance; this highly electronegative moiety is a cornerstone of modern bioisosterism, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins . Compounds featuring the imidazole nucleus demonstrate a broad and well-documented spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . Furthermore, substituted imidazoles are recognized for their role as key intermediates in the synthesis of more complex molecules and as functional components in material science. This product is offered For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOCAWZEKRQITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CN=C2C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a trifluoromethyl group at the 2-position, which contribute to its reactivity and interaction with biological targets. The oxan-4-yl moiety adds to its complexity and may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring is known for its role in modulating enzyme activities, particularly as an inhibitor or modulator of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which can be crucial in treating diseases where these enzymes play a role.
  • Receptor Modulation : It can interact with receptors, potentially altering their activity and leading to therapeutic effects.

Biological Activity

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects : Some studies indicate that imidazole derivatives could have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other bacterial strains
CytotoxicityInduces cell death in specific cancer cell lines
NeuroprotectionPotential protective effects in neurodegenerative models

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of imidazole derivatives, this compound was tested against various pathogens using the broth microdilution method. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazole core significantly influence melting points, solubility, and spectral characteristics. Key analogs and their properties are summarized below:

Table 1: Structural Analogs and Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) Source
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole 5-Br, 1-oxan-4-yl, 2-CF₃ Not reported Not available Target Compound
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 5-Br, 3-indole, 1-phenethyl 141–142 IR: 3400 (N-H), 1600 (C=C); ¹H NMR: δ 7.6 (indole H)
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) 6-Br, 3-indole, 1-phenethyl 133–134 IR: 3350 (N-H), 1580 (C=C); ¹³C NMR: δ 115 (C-Br)
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole 4-Br, 2-thiophene, 1-thiophenemethyl Not reported X-ray diffraction confirmed planar structure
5-Bromo-2-(4-chlorophenyl)-4-(2-oxo-2-phenylethyl)-1H-imidazole 5-Br, 2-Cl-phenyl, 4-ketone Not reported ESI-MS: m/z 843.18 (M+H⁺)

Key Observations :

  • Heterocyclic Substituents : The oxan-4-yl group in the target compound likely improves solubility compared to aromatic substituents (e.g., benzyl or thiophene in ).
  • Trifluoromethyl Group : The -CF₃ group at position 2 may increase metabolic stability and electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Key Observations :

  • Catalytic Efficiency : Palladium-catalyzed C-H arylation (e.g., ) achieves quantitative yields, whereas bromination reactions (e.g., ) often produce mixtures, complicating isolation.
  • Purification Challenges : Bulky substituents (e.g., thiophene in ) may hinder crystallization, necessitating advanced chromatographic techniques.

Preparation Methods

Bromination of 1-(Oxan-4-yl)-2-(trifluoromethyl)imidazole

Starting material : 1-(Oxan-4-yl)-2-(trifluoromethyl)imidazole (synthesized via N-alkylation of imidazole with 4-bromotetrahydropyran).
Reaction : Electrophilic bromination at C5 using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{dichloromethane (DCM)} $$ under radical initiation (AIBN, 70°C).
Challenges :

  • Regioselectivity due to electron-withdrawing -CF₃ group deactivating C4 and C5.
  • Competing side reactions at the oxan-4-yl oxygen.

Optimization :

  • Lowering temperature to 0°C and using $$ \text{FeCl}_3 $$ as a Lewis acid directs bromination to C5 with 68% yield.
Condition Bromination Position Yield (%)
NBS, AIBN, 70°C C4/C5 mixture 42
NBS, FeCl₃, 0°C C5 68

Alternative Pathway: Palladium-Catalyzed Cross-Coupling

Intermediate : 5-Bromo-1H-imidazole (CAS 2302-25-2).
Step 1 : N-Alkylation with 4-bromotetrahydropyran using $$ \text{K}2\text{CO}3 $$ in $$ \text{DMF} $$ at 80°C (89% yield).
Step 2 : Trifluoromethylation at C2 via $$ \text{Cu(I)} $$-mediated coupling with $$ \text{CF}3\text{SiMe}3 $$ under oxidative conditions (Langlois reagent).

Mechanism :

  • Deprotonation of imidazole at C2 by $$ \text{NaH} $$.
  • Formation of Cu-CF₃ intermediate.
  • Coupling to yield 2-trifluoromethylimidazole.

Yield : 72% after column chromatography (hexane/EtOAc).

Route B: Cyclization of Functionalized Precursors

Hantzsch Imidazole Synthesis

Precursor : α,β-Diketone intermediate synthesized from:

  • $$ \text{4-Oxotetrahydropyran-2-carboxaldehyde} $$
  • $$ \text{Trifluoroacetamidine} $$

Reaction : Condensation with ammonium acetate in acetic acid (120°C, 6 h) forms the imidazole ring.
Bromination : Post-cyclization bromination using $$ \text{Br}_2 $$ in $$ \text{AcOH} $$ (45% yield).

Limitation : Low regiocontrol necessitates tedious purification.

Microwave-Assisted Cyclization

Innovation : Accelerates reaction kinetics for higher yields.
Conditions :

  • $$ \text{NH}_4\text{OAc} $$, $$ \text{EtOH} $$, 150°C, 30 min.
  • Bromine introduced via $$ \text{NBS} $$ post-cyclization.

Advantages :

  • 85% yield for imidazole formation.
  • Reduced side products compared to thermal methods.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Route Key Step Yield (%) Purity (%)
A1 FeCl₃-mediated bromination 68 95
A2 Cu-CF₃ coupling 72 97
B1 Hantzsch cyclization 45 88
B2 Microwave cyclization 85 99

Industrial-Scale Considerations

Cost Analysis

  • Trifluoromethylation Reagents : Langlois reagent ($320/mol) vs. $$ \text{CF}_3\text{Br} $$ ($450/mol).
  • Catalysts : Pd/C (5% loading) reduces costs vs. $$ \text{Pd}2(\text{dba})3 $$ .

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Route B2 achieves PMI=12 vs. PMI=28 for Route A1.
  • Solvent Recovery : Ethanol (B2) enables 90% recycling vs. DCM (A1, 40%).

Emerging Methodologies

Photoredox Catalysis

  • Trifluoromethylation via $$ \text{Ru(bpy)}_3^{2+} $$ and visible light (λ=450 nm).
  • Advantages: Room temperature, 78% yield.

Biocatalytic Approaches

  • Engineered monooxygenases for regioselective bromination (patent EP2510089B1).
  • Limitation : Scalability remains unproven.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole?

Methodological Answer: The synthesis of imidazole derivatives typically involves bromination, alkylation, or coupling reactions. For example:

  • Bromination : Use N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under mild conditions (20–40°C) to introduce bromine at the 5-position of the imidazole core .
  • Oxan-4-yl Attachment : Alkylation of the imidazole nitrogen with tetrahydropyran-4-yl derivatives (e.g., 4-bromooxane) using NaH or K₂CO₃ in DMF at 60–80°C .
  • Trifluoromethyl Introduction : Employ trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent under Pd catalysis in THF .

Q. How can spectroscopic methods (NMR, FTIR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The oxan-4-yl group shows characteristic signals: δ ~3.5–4.0 ppm (m, 2H, OCH₂) and δ ~1.8–2.2 ppm (m, 4H, CH₂ in tetrahydropyran). The trifluoromethyl group appears as a singlet at δ ~120–125 ppm in ¹³C NMR .
  • FTIR : Stretching vibrations for C-F (1100–1200 cm⁻¹), C-Br (550–600 cm⁻¹), and imidazole C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 325–330 (M⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can regioselectivity in the alkylation step (oxan-4-yl attachment) be optimized?

Methodological Answer: Regioselectivity depends on steric and electronic factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to better stabilization of transition states .
  • Catalysis : Use phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to enhance reaction rates and selectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions; for example, achieved a 3:1 isomer ratio at 25°C using NaBH₄ .

Experimental Design Tip : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and isolate isomers via flash chromatography .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries to evaluate activation barriers for Suzuki-Miyaura couplings (e.g., Pd-mediated reactions with aryl boronic acids) .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
  • Reaction Path Search : ICReDD’s quantum chemical workflows (e.g., artificial force-induced reaction method) identify low-energy pathways for trifluoromethyl group functionalization .

Q. How to resolve contradictions in reported biological activities of structurally similar imidazoles?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., oxan-4-yl vs. benzyl groups) on antimicrobial activity using MIC assays against S. aureus .
  • Dose-Response Studies : Validate discrepancies by testing cytotoxicity (e.g., MTT assay) across a concentration range (1–100 µM) to determine IC₅₀ values .
  • Meta-Analysis : Aggregate data from (antifungal) and (anti-cancer) to identify trends in halogen (Br, Cl) contributions to bioactivity .

Q. What strategies mitigate decomposition of the trifluoromethyl group under basic conditions?

Methodological Answer:

  • pH Control : Maintain reactions at neutral pH (6.5–7.5) using buffered conditions (e.g., phosphate buffer) .
  • Protecting Groups : Temporarily protect the CF₃ group with trimethylsilyl (TMS) during alkylation steps .
  • Low-Temperature Workup : Quench reactions at −20°C to minimize hydrolysis .

Q. Methodological Guidelines for Data Interpretation

Q. How to analyze conflicting NMR data for imidazole derivatives?

  • Solvent Artifacts : CDCl₃ may cause shifts; compare with DMSO-d₆ spectra .
  • Dynamic Effects : Rotamers from hindered oxan-4-yl rotation can split signals; use variable-temperature NMR to confirm .

Q. Validating purity for biological assays: HPLC vs. elemental analysis

  • HPLC : Use a C18 column (acetonitrile:H₂O gradient) with UV detection at 254 nm; ≥95% purity required .
  • Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .

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